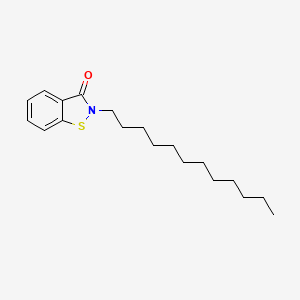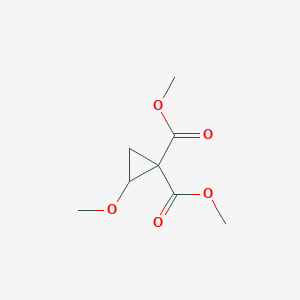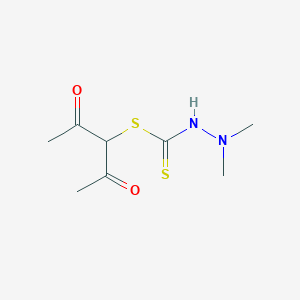
2-Dodecyl-1,2-benzothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-1,2-benzothiazol-3(2H)-one is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a dodecyl group attached to the nitrogen atom, making it a long-chain alkyl derivative. Benzothiazoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,2-benzothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzothiazole with dodecyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the thiolate anion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dimethylformamide or dimethyl sulfoxide can enhance the solubility of reactants and improve reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyl-1,2-benzothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced benzothiazole derivatives.
Substitution: Various alkyl or aryl benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-1,2-benzothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized as a corrosion inhibitor in lubricants and metalworking fluids.
Wirkmechanismus
The mechanism of action of 2-Dodecyl-1,2-benzothiazol-3(2H)-one involves its interaction with cellular components. The compound can disrupt microbial cell membranes, leading to cell lysis and death. In corrosion inhibition, it forms a protective film on metal surfaces, preventing oxidation and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Dodecyl-1,2-benzothiazol-3(2H)-one.
2-Benzothiazolylthioacetic Acid: Another benzothiazole derivative with different functional groups.
2-Benzothiazolylthioacetamide: Similar structure but with an amide group.
Uniqueness
This compound is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This long alkyl chain enhances its hydrophobicity, making it particularly effective in applications requiring water repellency or lipid solubility.
Eigenschaften
CAS-Nummer |
102658-03-7 |
|---|---|
Molekularformel |
C19H29NOS |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
2-dodecyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C19H29NOS/c1-2-3-4-5-6-7-8-9-10-13-16-20-19(21)17-14-11-12-15-18(17)22-20/h11-12,14-15H,2-10,13,16H2,1H3 |
InChI-Schlüssel |
FKCTXTZVXHJVNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C(=O)C2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)







